molecular formula C16H19N3O5 B12385032 AMOZ-CHPh-4-acid

AMOZ-CHPh-4-acid

Cat. No.: B12385032
M. Wt: 333.34 g/mol
InChI Key: PADQWFAKBQGAEQ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMOZ-CHPh-4-acid involves the coupling of AMOZ with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound is generally carried out through custom synthesis services provided by specialized chemical companies. These services ensure the compound is produced with high purity and in quantities suitable for research and development .

Chemical Reactions Analysis

Types of Reactions

AMOZ-CHPh-4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives of this compound .

Mechanism of Action

AMOZ-CHPh-4-acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. This binding typically involves coupling to bovine serum albumin or ovalbumin, which then triggers the production of specific antibodies. These antibodies can be used in various assays to detect the presence of AMOZ or its metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AMOZ-CHPh-4-acid is unique due to its specific structure, which allows it to couple effectively with proteins and generate a strong immune response. This makes it particularly useful in the development of sensitive and specific diagnostic assays .

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H19N3O5/c20-15(21)13-3-1-12(2-4-13)9-17-19-11-14(24-16(19)22)10-18-5-7-23-8-6-18/h1-4,9,14H,5-8,10-11H2,(H,20,21)/b17-9+

InChI Key

PADQWFAKBQGAEQ-RQZCQDPDSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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